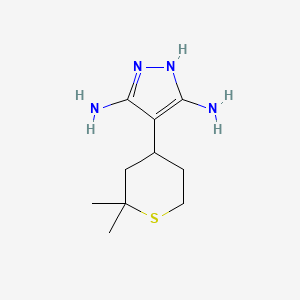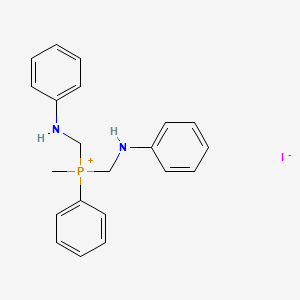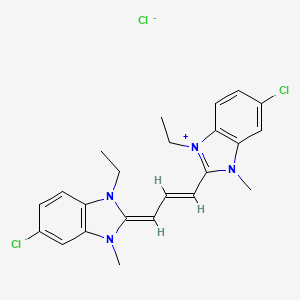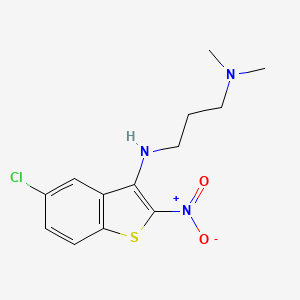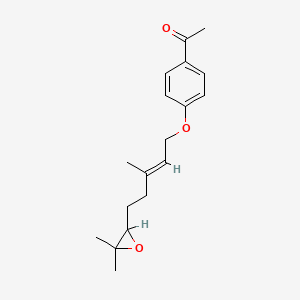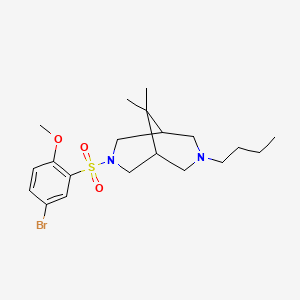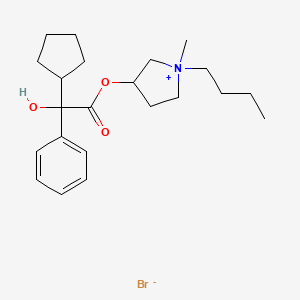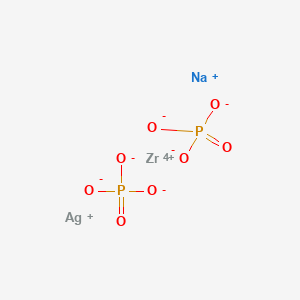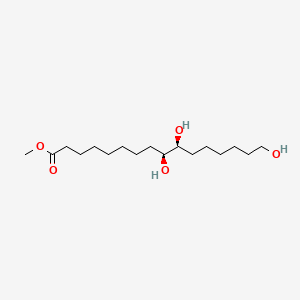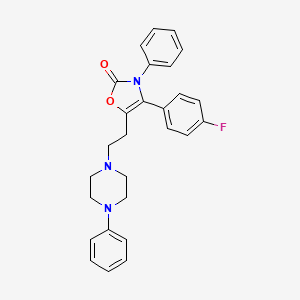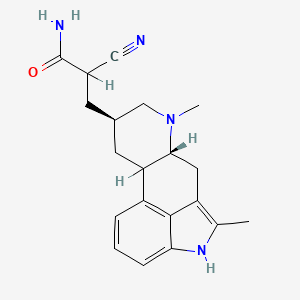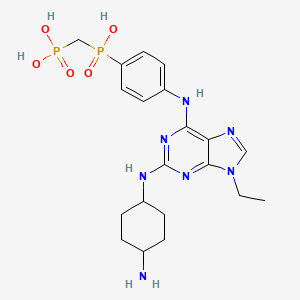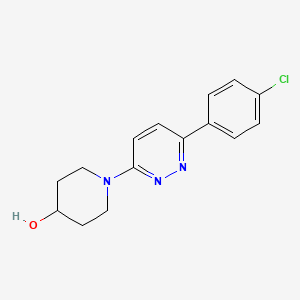
1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol is a complex organic compound that features a piperidinol group attached to a pyridazine ring, which is further substituted with a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the chlorophenyl group and finally the attachment of the piperidinol moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-(4-Bromophenyl)-3-pyridazinyl)-4-piperidinol
- 1-(6-(4-Fluorophenyl)-3-pyridazinyl)-4-piperidinol
- 1-(6-(4-Methylphenyl)-3-pyridazinyl)-4-piperidinol
Uniqueness
1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
93181-91-0 |
|---|---|
Formule moléculaire |
C15H16ClN3O |
Poids moléculaire |
289.76 g/mol |
Nom IUPAC |
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16ClN3O/c16-12-3-1-11(2-4-12)14-5-6-15(18-17-14)19-9-7-13(20)8-10-19/h1-6,13,20H,7-10H2 |
Clé InChI |
NOUKCJJFOMUPLP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


